molecular formula C23H19N5O2S B2893884 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-11-6

3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2893884
CAS No.: 899761-11-6
M. Wt: 429.5
InChI Key: KDMIQMBRJFOGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzenesulfonyl group and an N-phenyl substituent.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-15-12-13-16(2)20(14-15)31(29,30)23-22-25-21(24-17-8-4-3-5-9-17)18-10-6-7-11-19(18)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMIQMBRJFOGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the quinazoline moiety. The sulfonyl group is then added through sulfonation reactions. Industrial production methods may involve the use of eco-compatible catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and quinazoline moieties play a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins. This binding can lead to the disruption of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Variations

The compound’s closest analogs differ in sulfonyl and aryl substituents, which critically influence bioactivity and physicochemical properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
3-(2,5-Dimethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Target) 2,5-dimethylbenzenesulfonyl; N-phenyl Not reported Enhanced lipophilicity due to methyl groups; potential for improved membrane permeability
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methylbenzyl 513.62 Increased steric bulk; reduced activity in some cancer cell lines
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl; 4-ethoxyphenyl 485.55 Ethoxy group may enhance solubility; unoptimized anticancer activity

Key Insight : Methyl groups on the benzenesulfonyl moiety (as in the target compound) likely improve metabolic stability compared to unsubstituted benzenesulfonyl derivatives .

Core Structure Comparisons

The triazoloquinazoline core distinguishes this compound from related scaffolds like triazolopyrimidines. Evidence highlights that core modifications significantly impact bioactivity:

Core Structure Example Compound(s) Anticancer Activity (Growth % at 10⁻⁵ M) Notes
Triazolo[1,5-a]quinazoline Target compound; 6a–c GP = 81.85% (Renal UO-31) Low activity; mean growth ~100% across cell lines
Thieno[3,2-e]triazolopyrimidine 4a–i GP range: 40–90% Moderate activity; selectivity for leukemia and colon cancers
Thieno[2,3-e]triazolopyrimidine 5a–o GP range: 30–85% Higher potency in melanoma and ovarian lines

Key Insight: Thieno-fused triazolopyrimidines exhibit superior anticancer activity compared to triazoloquinazolines. The quinazoline core (as in the target compound) may reduce potency due to reduced electron-deficient character or steric hindrance .

Research Findings and Implications

  • Comparisons rely on structural analogs, necessitating further experimental validation.
  • Therapeutic Potential: While less active than thieno-fused triazolopyrimidines, triazoloquinazolines like the target compound could be optimized for selectivity in specific cancer types (e.g., renal or prostate) .
  • Synthetic Accessibility : The compound’s synthesis likely follows protocols similar to those for analogs, involving cycloaddition or sulfonylation reactions .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C19H18N4O2S
  • Molecular Weight : 366.44 g/mol

Structural Characteristics

The compound features a triazole ring fused with a quinazoline moiety, which is modified by a sulfonyl group and a phenyl substituent. These structural components are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that similar compounds can exhibit inhibitory effects on specific kinases and phosphatases, which are critical in cancer progression and other diseases.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, likely through the activation of apoptotic pathways.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives possess antimicrobial activity. The presence of the sulfonyl group in this compound may enhance its interaction with bacterial enzymes, thus exhibiting bactericidal effects. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In vitro Study on Cancer Cell Lines : A study assessed the cytotoxicity of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Antimicrobial Screening : The compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Synthetic Routes

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions:

  • Step 1 : Formation of the triazole ring through cyclization of appropriate precursors.
  • Step 2 : Introduction of the sulfonyl group via sulfonation reactions.
  • Step 3 : Coupling with phenyl amines to yield the final product.

Characterization Techniques

Characterization is performed using various techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used for determining molecular weight and structural confirmation.
  • Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption peaks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.